4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
Description
Historical Context and Genesis of Research on 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
Direct historical accounts detailing the first synthesis or discovery of this compound are not prominent in the scientific literature. However, the genesis of research into such a compound can be logically inferred from the long-standing interest in its parent molecules: vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and guaiacol (B22219) (2-methoxyphenol). Both are readily available, naturally derived compounds that have been central to synthetic chemistry for over a century. wikipedia.orgresearchgate.net
The most probable synthetic route to this compound is the Williamson ether synthesis, a classic and reliable method for forming ethers. masterorganicchemistry.com This reaction would likely involve the nucleophilic attack of the phenoxide of guaiacol on a vanillin derivative where the benzylic position is functionalized with a good leaving group, such as a halide.
Table 1: Plausible Precursors for Synthesis
| Precursor 1 (Vanillin Derivative) | Precursor 2 (Guaiacol Derivative) | Reaction Type |
| 3-(Bromomethyl)-4-methoxybenzaldehyde | Guaiacol (in the presence of a base) | Williamson Ether Synthesis |
| Vanillyl alcohol (converted to a tosylate) | Guaiacol (in the presence of a base) | Williamson Ether Synthesis |
This synthetic strategy highlights a common theme in organic chemistry: the combination of readily available building blocks to create more complex molecules with novel properties. The lack of extensive research specifically on this compound may suggest that it has been synthesized as an intermediate in a larger synthetic sequence or that its properties have not yet been fully explored and published.
Structural Significance and Pharmacophore Relevance of this compound Scaffolds
The structure of this compound is a rich tapestry of functional groups and structural motifs that are significant in medicinal chemistry and material science. The benzaldehyde (B42025) group is a versatile handle for further chemical transformations and is a common feature in pharmacologically active molecules. nih.gov
The core scaffold can be dissected into three key components:
The Vanillin Moiety: The 4-methoxybenzaldehyde (B44291) portion of the molecule, derived from vanillin, is a well-known pharmacophore. Vanillin and its derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. sphinxsai.com
The Guaiacol Moiety: The 2-methoxyphenol group, derived from guaiacol, is also a significant structural motif in biologically active compounds. Guaiacol itself has antiseptic properties. researchgate.net
The Benzyl (B1604629) Ether Linkage: The ether linkage provides flexibility to the molecule, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for binding to biological targets.
The combination of these features in a single molecule creates a "hybrid" pharmacophore with the potential for unique biological activity. The methoxy (B1213986) groups, in particular, can influence the molecule's solubility, electronic properties, and ability to form hydrogen bonds, all of which are critical for its interaction with biological systems.
Table 2: Physicochemical Properties of a Structurally Related Compound
| Property | Value (for 4-Methoxy-3-(phenoxymethyl)benzaldehyde) |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Data sourced from PubChem CID 590880. nih.gov |
Overview of Current Research Trajectories and Scholarly Contributions to this compound Chemistry
While scholarly articles focusing exclusively on this compound are scarce, the broader research context for its structural class is active. Research on vanillin derivatives continues to be a fertile ground for the discovery of new therapeutic agents. rsc.orgresearchgate.net Similarly, the synthesis and application of diaryl ethers and poly-functionalized benzaldehydes are of ongoing interest in synthetic and medicinal chemistry.
Current research trajectories that are relevant to this compound's chemical space include:
Development of Novel Antimicrobial Agents: The structural similarity to other antimicrobial benzaldehydes suggests that this compound and its derivatives could be investigated for activity against various pathogens. rsc.org
Design of Anti-inflammatory Compounds: The anti-inflammatory properties of vanillin suggest a potential avenue of research for this more complex derivative.
Synthesis of Novel Ligands for Catalysis: The oxygen atoms in the ether linkages and the aldehyde group could potentially coordinate with metal ions, making the scaffold a candidate for the development of new ligands for asymmetric catalysis.
The contribution of this specific molecule to the broader field of chemistry currently lies in its potential. It represents an unexplored node in the vast chemical space of benzaldehyde derivatives, inviting future investigation into its synthesis, properties, and applications. The synthesis of related phenacyloxy benzaldehyde derivatives has been reported, indicating an interest in this class of compounds. orientjchem.org
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-7-12(10-17)9-13(14)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFWRTDYLFIPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228827 | |
| Record name | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-79-4 | |
| Record name | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
Retrosynthetic Analysis of 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
A retrosynthetic analysis of this compound reveals that the key structural feature is the ether linkage. Disconnection of the C-O bond of the ether suggests two primary precursor molecules. The most logical disconnection is at the benzylic ether, which points to a vanillin-derived electrophile and a 2-methoxyphenoxide nucleophile. This approach is based on the robust and widely used Williamson ether synthesis.
The retrosynthetic pathway can be visualized as follows:
Target Molecule: this compound
Disconnection: Cleavage of the ether bond.
Precursors:
An electrophilic component: 4-Methoxy-3-(halomethyl)benzaldehyde or a related derivative with a good leaving group at the benzylic position.
A nucleophilic component: 2-Methoxyphenol.
This retrosynthetic strategy identifies readily available or easily synthesizable starting materials, making it a practical approach for the synthesis of the target molecule.
Classical Synthetic Approaches to this compound
Classical synthetic methods provide a foundational framework for the preparation of this compound. These approaches often rely on well-established reactions that are reliable and have been extensively studied.
Williamson Ether Synthesis in the Preparation of this compound
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a primary route to the target molecule. masterorganicchemistry.comfrancis-press.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of 2-methoxyphenoxide with a vanillin-derived electrophile.
The key steps in this synthesis are:
Formation of the Nucleophile: 2-Methoxyphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group and form the more nucleophilic 2-methoxyphenoxide.
Preparation of the Electrophile: A suitable vanillin (B372448) derivative, such as 3-(chloromethyl)-4-methoxybenzaldehyde (B122957) or 3-(bromomethyl)-4-methoxybenzaldehyde, is required. This precursor can be synthesized from vanillin in a multi-step process (see section 2.2.2).
Nucleophilic Substitution: The 2-methoxyphenoxide then displaces the halide from the benzylic position of the vanillin derivative in an SN2 reaction to form the desired ether linkage.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 mechanism.
Table 1: Reactants and Conditions for Williamson Ether Synthesis
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent |
|---|---|---|---|
| 2-Methoxyphenol | 3-(Chloromethyl)-4-methoxybenzaldehyde | K₂CO₃ | DMF |
Multi-Step Conversions and Precursor Utilization in this compound Synthesis
The successful synthesis of this compound via the Williamson ether synthesis is contingent on the availability of a suitable vanillin-derived precursor. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common and inexpensive starting material. rsc.orgresearchgate.netresearchgate.netresearchgate.net However, it requires modification to introduce a reactive group at the 3-position.
A plausible multi-step synthesis of the electrophilic precursor from vanillin would involve:
Protection of the Phenolic Hydroxyl Group: The acidic phenolic hydroxyl group of vanillin must first be protected to prevent it from interfering with subsequent reactions. This can be achieved by converting it to an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether.
Reduction of the Aldehyde: The aldehyde functional group is then selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This yields a protected 4-hydroxy-3-(hydroxymethyl)benzaldehyde (B105225) derivative.
Conversion of the Alcohol to a Leaving Group: The benzylic alcohol is then converted into a good leaving group, typically a halide. This can be accomplished using reagents such as thionyl chloride (SOCl₂) to produce the chloride or phosphorus tribromide (PBr₃) for the bromide.
Deprotection: Finally, the protecting group on the phenolic oxygen is removed to yield the desired electrophilic precursor, 3-(halomethyl)-4-methoxybenzaldehyde.
This multi-step sequence provides a reliable route to the necessary precursor for the final etherification step.
Nucleophilic Aromatic Substitution Pathways to Aryloxybenzaldehydes Including Analogs of this compound
While the Williamson ether synthesis is the most direct approach, nucleophilic aromatic substitution (SNAr) can be considered for the synthesis of analogous aryloxybenzaldehydes. SNAr reactions involve the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group.
In the context of synthesizing analogs of the target molecule, an SNAr approach could involve the reaction of a suitably activated fluorobenzaldehyde or chlorobenzaldehyde derivative with a phenoxide. For example, the synthesis of 4-(4-methoxyphenoxy)benzaldehyde (B1588542) has been achieved via the nucleophilic addition of 4-methoxyphenol (B1676288) to 4-fluorobenzaldehyde.
However, for the synthesis of this compound itself, the SNAr pathway is less straightforward due to the lack of strong activating groups on the 2-methoxyphenoxy ring.
Modern Synthetic Methodologies for this compound
Modern synthetic chemistry offers more advanced and efficient methods for the construction of ether linkages, which can be applied to the synthesis of the target molecule and its analogs. These methods often involve the use of metal catalysts to facilitate the reaction under milder conditions.
Catalytic Strategies in the Synthesis of this compound and Its Analogs
Catalytic methods, particularly those employing copper and palladium, have become powerful tools for the formation of C-O bonds in the synthesis of diaryl ethers. nih.govacs.orgorganic-chemistry.org These methods can be seen as modern variants of the classical Ullmann condensation. acs.orgsynarchive.comorganic-chemistry.orgscielo.org.mx
The Ullmann condensation traditionally involves the reaction of a phenol (B47542) with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. scielo.org.mx Modern modifications have rendered this reaction catalytic and more efficient, allowing it to proceed under milder conditions. acs.orgorganic-chemistry.org
Copper-Catalyzed Synthesis:
Copper-catalyzed C-O cross-coupling reactions are an effective way to form diaryl ethers. nih.gov These reactions typically employ a copper(I) or copper(II) salt as the catalyst, along with a ligand to stabilize the copper center and facilitate the reaction. A variety of ligands have been shown to be effective, including diamines, amino acids, and phosphines. nih.gov The reaction is usually carried out in the presence of a base, such as cesium carbonate or potassium phosphate, in a high-boiling polar solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).
Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds for the synthesis of diaryl ethers. organic-chemistry.org This methodology is known for its broad substrate scope and functional group tolerance. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand, such as a biarylphosphine. A strong base, like sodium tert-butoxide or cesium carbonate, is also required.
These catalytic methods offer several advantages over the classical Williamson ether synthesis, including milder reaction conditions, higher yields, and the ability to couple a wider range of substrates. nih.govacs.org
Table 2: Modern Catalytic Strategies for Diaryl Ether Synthesis
| Catalytic System | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Copper-Catalyzed | CuI or Cu₂O | N,N-dimethylglycine | Cs₂CO₃ | DMF |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. The core of this approach lies in the strategic selection of reactants, solvents, and catalysts to minimize waste and energy consumption.
A plausible green synthetic route commences with the chloromethylation of 4-methoxybenzaldehyde (B44291). Traditional chloromethylation methods often employ hazardous reagents. However, a greener alternative involves the reaction of 4-methoxybenzaldehyde with paraformaldehyde in the presence of concentrated hydrochloric acid. This method, as outlined in a Russian patent, offers a high yield of the key intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde, while avoiding more toxic chloromethylating agents.
The subsequent Williamson ether synthesis, reacting 3-(chloromethyl)-4-methoxybenzaldehyde with 2-methoxyphenol (guaiacol), can also be designed with green principles in mind. The choice of base and solvent is critical. Traditional methods often utilize strong bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. While effective, these solvents can be difficult to recover and pose environmental concerns.
Modern approaches to the Williamson ether synthesis advocate for the use of milder bases and more environmentally friendly solvents. For instance, potassium carbonate can be employed as a base, which is less hazardous than sodium hydride. Furthermore, the use of greener solvents, such as ionic liquids or even water with the aid of phase-transfer catalysts, is an area of active research. These alternative solvent systems can lead to easier product separation and reduced environmental impact. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for the Williamson ether synthesis.
The principles of atom economy are also central to a green synthesis. In the proposed pathway, the main byproduct is a simple inorganic salt (e.g., potassium chloride), which is relatively easy to remove and dispose of. Optimizing the reaction to achieve near-quantitative conversion of the starting materials further enhances the atom economy.
Chemo- and Regioselective Synthesis of this compound
The chemo- and regioselectivity of the synthesis of this compound are critical for ensuring the desired product is formed with high purity, avoiding the formation of unwanted isomers or byproducts.
The key step where selectivity is paramount is the Williamson ether synthesis. The reaction involves the nucleophilic attack of the phenoxide ion of guaiacol (B22219) on the electrophilic carbon of the chloromethyl group of 3-(chloromethyl)-4-methoxybenzaldehyde.
Chemoselectivity: The primary concern for chemoselectivity in this reaction is the potential for the phenoxide to react with the aldehyde group of 3-(chloromethyl)-4-methoxybenzaldehyde. However, under typical Williamson ether synthesis conditions, the alkoxide is a much stronger nucleophile for an S_N2 reaction with the benzylic halide than for nucleophilic addition to the relatively unreactive aldehyde. The reaction conditions are generally not conducive to aldehyde reactions. Therefore, the reaction is highly chemoselective towards the formation of the ether linkage.
Regioselectivity: The regioselectivity of the initial chloromethylation of 4-methoxybenzaldehyde is directed by the existing methoxy (B1213986) group. The methoxy group is an ortho-, para-directing activator. Since the para position is already occupied by the aldehyde group, the chloromethyl group is directed to one of the ortho positions. In this case, the 3-position is the primary site of substitution, leading to the desired 3-(chloromethyl)-4-methoxybenzaldehyde intermediate.
In the subsequent Williamson ether synthesis, the reaction between the guaiacol phenoxide and 3-(chloromethyl)-4-methoxybenzaldehyde is inherently regioselective. The phenoxide is formed by deprotonation of the hydroxyl group of guaiacol, and this is the sole nucleophilic site for the S_N2 attack on the benzylic chloride. There are no other competing nucleophilic centers in guaiacol under these conditions. Therefore, the ether linkage is formed exclusively at the desired position, resulting in the formation of this compound with high regioselectivity.
Optimization of Reaction Conditions and Yields for this compound
Optimizing the reaction conditions for the synthesis of this compound is essential for maximizing the yield and purity of the final product, as well as for ensuring the process is efficient and cost-effective. The optimization efforts would focus on both the initial chloromethylation step and the subsequent Williamson ether synthesis.
For the chloromethylation of 4-methoxybenzaldehyde, a Russian patent has demonstrated that a high yield of 3-(chloromethyl)-4-methoxybenzaldehyde can be achieved. The key parameters to optimize include the molar ratio of the reactants, the reaction temperature, and the reaction time.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield of 3-(chloromethyl)-4-methoxybenzaldehyde |
|---|---|---|---|---|
| Molar Ratio (4-methoxybenzaldehyde:paraform) | 1:1.1 | 1:1.2 | 1:1.5 | 88% |
| Temperature (°C) | 70-75 | 70-75 | 70-75 | - |
| Time (hours) | 2.5 | 3 | 3.5 | - |
For the Williamson ether synthesis step, several factors can be systematically varied to determine the optimal conditions. These include the choice of base, solvent, temperature, and the use of a phase-transfer catalyst.
| Base | Solvent | Temperature (°C) | Phase-Transfer Catalyst | Plausible Yield Range |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80-100 | None | 70-85% |
| NaOH | Acetonitrile | 60-80 | Tetrabutylammonium bromide | 75-90% |
| Cs₂CO₃ | Dioxane | 90-110 | None | 80-95% |
| K₂CO₃ | Ethanol | Reflux | 18-Crown-6 | 65-80% |
The choice of base is critical; stronger bases like sodium hydroxide (B78521) can lead to higher reaction rates but may also promote side reactions. Milder bases like potassium carbonate are often preferred for cleaner reactions. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF and acetonitrile are generally effective for S_N2 reactions. The reaction temperature is typically elevated to ensure a reasonable reaction rate, but excessively high temperatures can lead to decomposition. Phase-transfer catalysts can be particularly useful in biphasic systems or when using solid bases to facilitate the transfer of the phenoxide ion to the organic phase.
By systematically studying these parameters, a robust and high-yielding protocol for the synthesis of this compound can be established.
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment of 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the range of 9.8–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet around 3.8–4.0 ppm. The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around 5.0–5.2 ppm. The seven aromatic protons on the two benzene (B151609) rings would present a more complex pattern of doublets, triplets, and multiplets in the typical aromatic region of 6.8–7.9 ppm. The exact splitting patterns and coupling constants would confirm the substitution pattern on each ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 16 carbon atoms. The aldehyde carbonyl carbon is the most deshielded, appearing around 190–192 ppm. The aromatic carbons would generate a series of signals between 110 and 165 ppm, with carbons attached to oxygen atoms (C-O) appearing further downfield. The benzylic methylene carbon (-CH₂-) would likely be found in the 65–75 ppm range. The two methoxy carbons (-OCH₃) would appear as sharp signals around 55–56 ppm.
2D NMR Techniques: To definitively assign each signal and confirm the connectivity, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds), which is crucial for assigning adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CHO | ~9.9 | ~191 |
| Ar-H (Benzaldehyde Ring) | ~7.0 - 7.8 | ~110 - 165 |
| Ar-H (Phenoxy Ring) | ~6.9 - 7.3 | |
| -CH₂- | ~5.1 | ~70 |
| 4-OCH₃ | ~3.9 | ~56 |
| 2-OCH₃ | ~3.8 | ~55.8 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns. For this compound (C₁₆H₁₆O₄), the calculated monoisotopic mass is 272.1049 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 272. The fragmentation of the molecule is expected to occur at the weakest bonds, primarily the ether linkages. Key fragmentation pathways would likely include:
Benzylic cleavage: Loss of the 2-methoxyphenoxy group to form a stable benzylic cation at m/z 149, corresponding to the [M - C₇H₇O₂]⁺ fragment.
Alpha-cleavage: Cleavage of the bond between the benzaldehyde (B42025) ring and the methylene bridge, potentially leading to a fragment corresponding to the 2-methoxyphenoxymethyl cation at m/z 137.
Loss of functional groups: Smaller fragments corresponding to the loss of a methoxy group (-OCH₃, m/z 31) or the aldehyde group (-CHO, m/z 29) from the primary fragments would also be expected.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Description |
|---|---|---|
| 272 | [C₁₆H₁₆O₄]⁺ | Molecular Ion (M⁺) |
| 241 | [M - OCH₃]⁺ | Loss of a methoxy group |
| 149 | [C₉H₉O₂]⁺ | Benzylic cation after loss of 2-methoxyphenoxy radical |
| 137 | [C₈H₉O₂]⁺ | 2-methoxyphenoxymethyl cation |
| 123 | [C₇H₇O]⁺ | 2-methoxyphenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong, sharp peak corresponding to the aldehyde C=O stretch is expected in the region of 1685–1705 cm⁻¹. The presence of two different ether linkages (aryl-alkyl and aryl-aryl) would give rise to strong C-O stretching bands between 1200 and 1275 cm⁻¹ (asymmetric) and 1000–1075 cm⁻¹ (symmetric). Aromatic character would be confirmed by C=C stretching vibrations within the rings, appearing as multiple bands in the 1450–1600 cm⁻¹ region, and C-H bending vibrations (out-of-plane) below 900 cm⁻¹, which are indicative of the substitution pattern. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. The aldehyde C-H bond itself typically shows two weak bands near 2820 cm⁻¹ and 2720 cm⁻¹.
Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations of the non-polar aromatic rings.
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂, -OCH₃ | 2850 - 3000 |
| C-H Stretch (Aldehyde) | -CHO | 2720 - 2820 (weak) |
| C=O Stretch | Aldehyde | 1685 - 1705 (strong) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch (Asymmetric) | Aryl Ether | 1200 - 1275 (strong) |
| C-O Stretch (Symmetric) | Aryl Ether | 1000 - 1075 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies in this compound
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). The chromophores in this molecule are the two substituted benzene rings.
The electronic spectrum is expected to show absorptions characteristic of substituted benzaldehyde systems. These typically arise from π → π* transitions within the aromatic rings and a weaker, longer-wavelength absorption from the n → π* transition of the carbonyl group. The presence of electron-donating methoxy and phenoxy groups (auxochromes) attached to the aromatic systems would be expected to cause a bathochromic shift (shift to longer wavelengths) of the primary π → π* absorption bands compared to unsubstituted benzaldehyde. One would anticipate a strong absorption band (λₘₐₓ) around 270–290 nm and possibly a shoulder or a separate band at a longer wavelength.
Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) Predicted values are based on data from 4-methoxybenzaldehyde (B44291) and related structures in a non-polar solvent.
| Electronic Transition | Expected λₘₐₓ Range (nm) | Description |
|---|---|---|
| π → π | ~270 - 290 | Strong absorption from the aromatic systems |
| n → π | ~310 - 330 | Weak, often broad absorption from the carbonyl group |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound (or related structures)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the exact target molecule is not available, data from the closely related compound 4-(4-methoxyphenoxy)benzaldehyde (B1588542) can provide valuable insights. researchgate.net
In the crystal structure of this analog, the two benzene rings are not coplanar, exhibiting a significant dihedral angle of 71.52°. researchgate.net A similar non-planar conformation would be expected for this compound due to the flexible -CH₂-O- linker, which allows for rotation to minimize steric hindrance. The C-O-C bond angle at the central ether oxygen in the analog is 118.82°, a value typical for diaryl ethers. researchgate.net
In the solid state, the molecular packing would likely be governed by weak intermolecular forces. These could include weak C-H···O hydrogen bonds, where the aldehyde oxygen acts as an acceptor, and C-H···π interactions between the hydrogen atoms of one molecule and the electron-rich faces of the aromatic rings of a neighboring molecule. researchgate.net These interactions would organize the molecules into a stable three-dimensional supramolecular architecture.
Reactivity and Mechanistic Investigations of 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
Nucleophilic Addition Reactions at the Aldehyde Moiety of 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
The aldehyde group is a key site for reactivity in this compound, readily undergoing nucleophilic addition reactions. The electrophilicity of the carbonyl carbon, while influenced by the electron-donating nature of the substituted benzene (B151609) ring, is sufficient to react with a variety of nucleophiles.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. The reactivity of the aldehyde can be modulated by the electronic effects of the substituents on the aromatic ring. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance-donating effect of the phenyl ring, which reduces the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org
Common nucleophilic addition reactions applicable to this aldehyde include:
Grignard Reactions: Treatment with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) would convert the aldehyde into an alkene.
Henry Reaction: The reaction with a nitroalkane in the presence of a base would yield a β-nitro alcohol. The presence of an ortho-alkoxy group can influence the stereoselectivity of this reaction.
Cyanohydrin Formation: The addition of hydrogen cyanide would result in the formation of a cyanohydrin.
Illustrative Data Table: Predicted Outcomes of Nucleophilic Addition Reactions
| Nucleophile/Reagent | Product Type | Predicted Product Structure |
| CH₃MgBr, then H₃O⁺ | Secondary Alcohol | 1-(4-Methoxy-3-[(2-methoxyphenoxy)methyl]phenyl)ethanol |
| Ph₃P=CH₂, THF | Alkene | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]-1-vinylbenzene |
| CH₃NO₂, base | β-Nitro Alcohol | 1-(4-Methoxy-3-[(2-methoxyphenoxy)methyl]phenyl)-2-nitroethanol |
| HCN, KCN | Cyanohydrin | 2-Hydroxy-2-(4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl)acetonitrile |
This table is for illustrative purposes and represents predicted outcomes based on general chemical principles.
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings of this compound
The molecule possesses two aromatic rings, both of which are activated towards electrophilic aromatic substitution (EAS) due to the presence of electron-donating methoxy (B1213986) groups. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
Ring A (Benzaldehyde moiety): This ring contains a methoxy group (strong activator, ortho-, para-directing) and a -CH₂OAr group (weak activator, ortho-, para-directing) at positions 4 and 3 respectively, and an aldehyde group (deactivator, meta-directing) at position 1. The powerful activating and directing effect of the methoxy group at position 4 will likely dominate, directing incoming electrophiles primarily to the ortho position relative to it (position 5), which is also ortho to the -CH₂OAr group.
Ring B (Phenoxy moiety): This ring has a methoxy group at position 2 (or ortho position). This will direct incoming electrophiles to the para position (position 5) and the other ortho position (position 3).
Typical EAS reactions include:
Nitration: Using HNO₃/H₂SO₄ would introduce a nitro group.
Halogenation: Using Br₂/FeBr₃ would introduce a bromine atom.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid would introduce an alkyl/acyl group.
Illustrative Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product (Substitution on Ring A) | Predicted Major Product(s) (Substitution on Ring B) |
| Nitration | NO₂⁺ | 5-Nitro-4-methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | 4-Methoxy-3-[(5-nitro-2-methoxyphenoxy)methyl]benzaldehyde |
| Bromination | Br⁺ | 5-Bromo-4-methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | 4-Methoxy-3-[(5-bromo-2-methoxyphenoxy)methyl]benzaldehyde and 4-Methoxy-3-[(3-bromo-2-methoxyphenoxy)methyl]benzaldehyde |
| Friedel-Crafts Acylation | CH₃CO⁺ | 5-Acetyl-4-methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | 4-Methoxy-3-[(5-acetyl-2-methoxyphenoxy)methyl]benzaldehyde |
This table is for illustrative purposes and represents predicted outcomes based on directing group effects.
Oxidation and Reduction Pathways of this compound
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation. researchgate.netacs.org Various oxidizing agents can be employed, such as:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄)
Silver oxide (Ag₂O) in the Tollens' test.
The reaction mechanism for oxidation with chromic acid likely involves the formation of a chromate (B82759) ester from the hydrate (B1144303) of the aldehyde, followed by elimination. libretexts.org
Reduction: The aldehyde can be selectively reduced to a primary alcohol using a variety of reducing agents:
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that will selectively reduce the aldehyde without affecting the aromatic rings or ether linkage.
Lithium aluminum hydride (LiAlH₄): A stronger reducing agent that will also effectively reduce the aldehyde.
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) can also effect the reduction. Under more forcing conditions, this method could potentially also lead to the cleavage of the benzyl (B1604629) ether linkage.
Illustrative Data Table: Common Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product |
| Oxidation | KMnO₄, H⁺, heat | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzoic acid |
| Oxidation | Ag₂O, NH₄OH (Tollens' Reagent) | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzoic acid |
| Reduction | NaBH₄, MeOH | (4-Methoxy-3-[(2-methoxyphenoxy)methyl]phenyl)methanol |
| Reduction | H₂, Pd/C | (4-Methoxy-3-[(2-methoxyphenoxy)methyl]phenyl)methanol |
This table is for illustrative purposes and represents expected products from standard organic transformations.
Ethereal Linkage Reactivity and Cleavage Mechanisms in this compound
The molecule contains two types of ether linkages: two aryl methyl ethers (anisole-type) and a diaryl ether-like linkage (benzyl-aryl ether). Ether cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. organic-chemistry.org
The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen.
Aryl Methyl Ether Cleavage: Cleavage of the methoxy groups would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the methyl group (an Sₙ2 reaction), releasing a phenol (B47542) and methyl halide.
Benzyl-Aryl Ether Cleavage: The C-O bond between the benzylic carbon and the phenoxy oxygen is susceptible to cleavage. This can also occur under acidic conditions, potentially proceeding through an Sₙ1-like mechanism involving a stable benzylic carbocation intermediate, or an Sₙ2 mechanism. Reductive cleavage using catalytic hydrogenation can also be a viable method for cleaving benzyl ethers.
Studies on the cleavage of substituted diaryl ethers have shown that the presence and position of substituents like methoxy groups can influence the reaction mechanism. researchgate.net
Mechanistic Studies of Chemical Transformations Involving this compound
Kinetic and mechanistic investigations on the oxidation of substituted benzaldehydes have shown that the reaction is typically first order with respect to both the aldehyde and the oxidizing agent. researchgate.net The electronic nature of the substituents on the aromatic ring influences the reaction rate, with electron-donating groups generally accelerating the reaction.
The study of nucleophilic addition reactions to benzaldehydes has also been a subject of detailed mechanistic investigation, with factors such as steric hindrance and the electrophilicity of the carbonyl carbon being key determinants of reactivity. researchgate.netresearchgate.net The presence of the bulky ortho -[(2-methoxyphenoxy)methyl] substituent would be expected to exert a significant steric influence on the approach of nucleophiles to the aldehyde.
Derivatization and Functionalization Strategies for 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
Modification of the Aldehyde Functionality for Novel Analogs of 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
There is a lack of specific literature detailing the modification of the aldehyde functionality of this compound to generate novel analogs. General transformations of the aldehyde group, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to other functional groups, have not been specifically documented for this compound. Consequently, no research findings or data tables regarding the synthesis and characterization of such analogs are available.
Aromatic Ring Functionalization for Diversification of this compound Derivatives
No specific studies on the functionalization of the aromatic rings of this compound have been reported. Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation, which would introduce new substituents onto the aromatic core, have not been described for this molecule. As a result, there are no detailed research findings or data tables available for derivatives functionalized on the aromatic rings.
Preparation of Schiff Bases and Oximes from this compound
While the formation of Schiff bases and oximes from aldehydes is a common and well-documented reaction, no specific examples involving this compound have been published in the scientific literature. The reaction of an aldehyde with a primary amine to form a Schiff base (an imine) or with hydroxylamine (B1172632) to form an oxime is a general synthetic method. However, without specific studies on this compound, no data on reaction conditions, yields, or the properties of the resulting Schiff bases and oximes can be provided.
Theoretical and Computational Chemistry Studies of 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
No published data exists on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or other quantum chemical parameters for this specific molecule. Such calculations would be necessary to understand its electronic behavior and kinetic stability.
Conformational Analysis and Energy Landscapes of this compound
There are no available studies detailing the potential energy surface or identifying the most stable conformers of this compound. This type of analysis is crucial for understanding its three-dimensional structure and flexibility, which influence its physical and biological properties.
Prediction of Reactivity and Reaction Pathways via Computational Methods for this compound
While general reactivity can be inferred from its functional groups (aldehyde, ether, aromatic rings), specific computational predictions of reaction pathways, transition states, and activation energies for this molecule are not available in the literature.
Molecular Electrostatic Potential (MEP) Analysis for this compound and Its Analogs
An MEP map, which identifies the electron-rich and electron-deficient regions of a molecule to predict sites for electrophilic and nucleophilic attack, has not been computationally generated and published for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability in this compound Derivatives
NBO analysis provides a detailed picture of charge distribution, hybridization, and intramolecular interactions that contribute to molecular stability. This analysis has not been performed or reported for this compound.
While computational studies have been conducted on related but distinct molecules like 4-methoxybenzaldehyde (B44291) and other derivatives, these findings cannot be accurately extrapolated to this compound due to differences in structure that would significantly alter the electronic and steric properties. The specific combination of the 4-methoxybenzaldehyde core with a (2-methoxyphenoxy)methyl substituent at the 3-position presents a unique chemical entity for which dedicated computational investigation is required.
Until such specific research is conducted and published, a detailed, data-driven article on the theoretical and computational chemistry of this compound cannot be accurately generated.
Biological and Biomedical Research Applications of 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde Scaffolds in Vitro Studies Only
Investigation of Cellular Interactions and Biological Mechanisms with 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde Derivatives (in vitro)
In vitro studies on derivatives of the this compound scaffold are crucial for elucidating their fundamental biological mechanisms at the cellular level. Research has demonstrated that these compounds can modulate various cellular pathways. For instance, certain Schiff base derivatives have been shown to interact with DNA, a primary intracellular target for drugs, potentially influencing cell viability and function. dergipark.org.tr The interaction with DNA can occur via electrostatic binding, leading to cleavage of the DNA molecule without the need for external agents. dergipark.org.tr
Furthermore, derivatives incorporating coumarin and triazole moieties have been investigated for their effects on cancer cell lines. nih.gov Studies on human breast adenocarcinoma (MCF-7) and adenocarcinomic human alveolar basal epithelial (A549) cells have been performed to assess the anticancer potential of these compounds. researchgate.net The mechanism of action for some of these conjugates involves the formation of reactive oxygen species (ROS) within the cells, which can trigger apoptosis without causing significant nuclear DNA damage. nih.gov These cellular-level investigations are foundational to understanding how structural modifications to the parent scaffold translate into specific biological outcomes.
Molecular Target Identification and Ligand-Receptor Binding Studies of this compound Analogs (in silico and in vitro)
Identifying the specific molecular targets of this compound analogs is a key step in drug discovery, often employing a combination of computational (in silico) and experimental (in vitro) methods. In silico tools and web portals, such as TargetHunter, utilize large chemogenomic databases to predict potential biological targets for chemical compounds, offering a way to explore ligand-target interactions and biochemical mechanisms. nih.gov These computational approaches can screen vast libraries of compounds against known protein structures to predict binding affinity and interaction modes. nih.govresearchgate.net
Molecular docking, a prominent in silico technique, has been used to study the interaction of benzaldehyde-based derivatives with enzymes like acetylcholinesterase (AChE) and tyrosinase. ekb.eg These studies reveal how the ligands fit into the active sites of the enzymes, identifying key amino acid residues involved in the binding. For example, docking studies have confirmed that oxadiazole and thiadiazole derivatives can effectively interact with the binding pockets of both acetylcholinesterase and tyrosinase, corroborating in vitro findings. ekb.eg
In vitro validation is essential to confirm these computational predictions. These studies can involve assays that measure the binding affinity of the compound to a purified protein or receptor. The development of potent and selective inhibitors of enzymes like 12-lipoxygenase has been guided by such ligand-receptor binding studies, which help in optimizing the chemical scaffold for enhanced potency and selectivity. nih.gov
Enzyme Inhibition Studies by this compound Derivatives (e.g., tyrosinase, acetylcholinesterase, alpha-amylase) (in vitro)
Derivatives based on the this compound structure have been extensively evaluated as inhibitors of various enzymes implicated in disease. These in vitro assays are critical for quantifying the inhibitory potency of the compounds, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Acetylcholinesterase (AChE), a key enzyme in the nervous system and a target for Alzheimer's disease treatment, is one such enzyme. Several methoxy (B1213986) chalcones and other derivatives have demonstrated significant inhibitory activity against AChE. ekb.egresearcher.life Similarly, tyrosinase, an enzyme involved in melanin production, is a common target for compounds designed to treat hyperpigmentation. Benzaldehyde (B42025) derivatives, in particular, have been studied for their tyrosinase inhibitory effects. nih.govresearchgate.net Kinetic studies using Dixon plots have revealed different inhibition mechanisms, such as noncompetitive or mixed inhibition, depending on the specific substitutions on the benzaldehyde ring. nih.govresearchgate.net
Other enzymes of interest include α-amylase and α-glucosidase, which are targets for managing diabetes mellitus. A series of methoxy chalcones showed inhibitory activity against both of these enzymes. researcher.life The table below summarizes the in vitro inhibitory activities of some representative derivatives against various enzymes.
| Derivative Class | Target Enzyme | IC50 (µg/mL) | Reference |
| Methoxy Chalcone (Compound 2) | Acetylcholinesterase (AChE) | 60.39 ± 1.24 | researcher.life |
| Methoxy Chalcone (Compound 1) | Butyrylcholinesterase (BChE) | 39.79 ± 1.29 | researcher.life |
| Methoxy Chalcone (Compound 2) | Tyrosinase | 40.40 ± 1.01 | researcher.life |
| Methoxy Chalcone (Compound 1) | α-Amylase | 98.61 ± 3.17 | researcher.life |
| Methoxy Chalcone (Compound 2) | α-Glucosidase | 55.91 ± 1.78 | researcher.life |
| Methoxy Chalcone (Compound 7) | Lipase | 39.83 ± 1.12 | researcher.life |
| 4-Bromobenzaldehyde | Tyrosinase | 114 µM | nih.gov |
| 4-Chlorobenzaldehyde | Tyrosinase | 175 µM | nih.gov |
| Oxadiazole Derivative (4a) | Acetylcholinesterase (AChE) | Potent Inhibitor | ekb.eg |
| Thiadiazole Derivative (4e) | Tyrosinase | Potent Inhibitor | ekb.eg |
| *Note: IC50 values for benzaldehydes were reported in µM. |
Antimicrobial and Antioxidant Activity Assessments of this compound Conjugates (in vitro)
Conjugates and derivatives of this compound are frequently screened for their antimicrobial and antioxidant properties in vitro. Methoxy-substituted benzaldehydes and their derivatives are known to possess the ability to scavenge free radicals, which is a key aspect of antioxidant activity. smolecule.com Antioxidant potential is commonly assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity) tests. dergipark.org.trresearcher.life For instance, certain methoxy chalcones have demonstrated high antioxidant activity in FRAP and CUPRAC assays. researcher.life Schiff base compounds derived from vanillin (B372448) (a related structure) also exhibit potent antioxidant activity, with one study reporting an EC50 value of 10.46 ppm in a DPPH assay. researchgate.netatlantis-press.com
The antimicrobial activity of these compounds is evaluated against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi. researchgate.netnih.gov The potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). nih.gov For example, 2-hydroxy-4-methoxybenzaldehyde, a related compound, exhibited broad-spectrum antimicrobial activity against all tested bacteria and fungi, with MIC values ranging from 80 µg/mL to 300 µg/mL. nih.gov Aroyl hydrazone derivatives have also shown good antibacterial activity against species like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Similarly, coumarin derivatives have demonstrated significant inhibitory zones against bacteria such as E. coli and S. aureus, as well as fungi like Aspergillus niger and Candida albicans. jmchemsci.com
| Compound/Derivative | Activity Type | Method/Organism | Result | Reference |
| Methoxy Chalcones (1 & 4) | Antioxidant | FRAP & CUPRAC | Highest Activity | researcher.life |
| Methoxy Chalcones (1 & 3) | Antioxidant | DPPH | Most Effective | researcher.life |
| Schiff Base Compound | Antioxidant | DPPH | EC50: 10.46 ppm | researchgate.netatlantis-press.com |
| Aroyl Hydrazones (7e, 7g) | Antibacterial | E. coli, S. aureus | Good Activity | researchgate.net |
| 2-hydroxy-4-methoxybenzaldehyde | Antimicrobial | Bacteria & Fungi | MIC: 80-300 µg/mL | nih.gov |
| Coumarin Derivative (ATMC) | Antibacterial | E. coli, S. aureus | Zone of Inhibition: 15-22 mm | jmchemsci.com |
| Coumarin Derivative (ATMC) | Antifungal | A. niger, C. albicans | Strong Inhibition | jmchemsci.com |
Structure-Activity Relationship (SAR) Studies of this compound Based Compounds in Biological Systems (in vitro)
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For compounds based on the this compound scaffold, SAR studies provide insights into which functional groups are critical for their observed effects. mdpi.comnih.gov
For example, in the context of tyrosinase inhibition by benzaldehyde derivatives, the nature of the substituent at the 4-position of the benzaldehyde ring plays a crucial role. Studies have shown that introducing a bulky substituent at this position can alter the inhibition from partial to full inhibition. nih.govresearchgate.net This suggests that the steric factor at the 4-position is a key determinant of the inhibitory mechanism. nih.gov
In the development of 12-lipoxygenase inhibitors based on a related sulfonamide scaffold, medicinal chemistry optimization revealed that specific substitutions are necessary for high potency. nih.gov The presence of hydroxyl and methoxy groups, and their positions on the benzyl (B1604629) ring, are often critical for activity. researchgate.netnih.gov For instance, SAR studies on aroyl hydrazones showed that the presence and position of hydroxyl groups were important for enhancing antimicrobial activity. researchgate.net Similarly, for a series of compounds designed to induce differentiation in acute myeloid leukemia cells, SAR studies identified that an isopropyl group at the N-1 position and a meta-substituted aryl group at the 8-position were optimal for activity. mdpi.com These studies systematically build a map of how structural changes influence biological function, guiding the design of more potent and selective therapeutic agents.
Applications in Materials Science and Industrial Chemistry Involving 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde as a Versatile Building Block in Organic Synthesis
No specific research was found detailing the use of this compound as a building block in organic synthesis.
Incorporation of this compound into Functional Polymers and Advanced Materials
There is no available information on the incorporation of this compound into polymers or advanced materials.
Role of this compound in the Development of Catalytic Systems
The role of this compound in catalytic systems is not documented in the searched scientific literature.
Precursor Applications of this compound in Specialty Chemical Synthesis
No specific applications of this compound as a precursor in the synthesis of specialty chemicals were identified.
Advanced Analytical Methodologies for Detection and Quantification of 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Analysis of 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, represents the gold standard for the definitive identification and quantification of organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound can be analyzed by GC-MS, potentially after a derivatization step to improve volatility if necessary. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ether linkages and the loss of the aldehyde group. These unique fragments allow for unambiguous identification. researchgate.net For quantitative analysis, the method can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Table 1: Representative GC-MS Parameters for Analysis
| Parameter | Exemplary Condition |
|---|---|
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 290 °C |
| Detection Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly suitable for compounds that are not sufficiently volatile or are thermally labile. This technique separates the analyte in the liquid phase before it is ionized and detected by the mass spectrometer. For this compound, reverse-phase high-performance liquid chromatography (HPLC) would be the method of choice.
To enhance sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. nih.gov This reaction targets the aldehyde group, forming a stable hydrazone derivative that has excellent chromatographic properties and can be readily ionized. nih.gov Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of analysis. LC-MS/MS (tandem mass spectrometry) can further increase selectivity by monitoring specific precursor-to-product ion transitions. lcms.cz
Table 2: Representative LC-MS/MS Parameters for Analysis
| Parameter | Exemplary Condition |
|---|---|
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| LOD/LOQ | Potentially in the low ng/mL to pg/mL range. nih.govlcms.cz |
Electrochemical Methods for Sensitive Detection of this compound
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantification of electroactive compounds. The aldehyde functional group in this compound is electrochemically active and can be either oxidized or, more commonly, reduced at an electrode surface. xmu.edu.cn
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed. DPV and SWV are particularly useful for quantitative analysis due to their high sensitivity and effective discrimination against background charging currents. The analysis involves measuring the current response as a function of an applied potential. The peak current is directly proportional to the concentration of the analyte in the solution.
To enhance sensitivity and selectivity, chemically modified electrodes (CMEs) can be developed. Modifying the surface of a glassy carbon or screen-printed electrode with nanomaterials (e.g., metal nanoparticles, carbon nanotubes) or specific polymers can lower the overpotential required for the reduction of the aldehyde group and prevent electrode fouling. mdpi.com The choice of supporting electrolyte and its pH is critical for optimizing the electrochemical response.
Table 3: Potential Parameters for a Voltammetric Method
| Parameter | Exemplary Condition |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode (GCE) or Modified GCE |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH optimized for best response) |
| Potential Range | -0.8 V to -1.8 V (vs. Ag/AgCl) for reduction |
| Limit of Detection | Potentially in the micromolar (µM) to nanomolar (nM) range. researchgate.net |
Spectrophotometric and Fluorometric Assays for Quantification of this compound in Complex Matrices
Spectroscopic methods are widely used for quantification due to their simplicity, speed, and suitability for high-throughput screening.
Spectrophotometric Assays:
Direct UV spectrophotometry can be used for quantification, as the aromatic rings in the molecule exhibit significant UV absorbance. However, this method may suffer from a lack of specificity in complex matrices where other UV-absorbing compounds are present. nih.gov
A more selective approach involves a derivatization reaction that produces a colored product, shifting the absorbance maximum to the visible region where interference is less likely. A classic method for aldehydes is the reaction with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a yellow-to-red colored 2,4-dinitrophenylhydrazone derivative. The absorbance of the resulting solution can be measured using a UV-Visible spectrophotometer, and the concentration can be determined using a calibration curve.
Table 4: Representative Data for a Spectrophotometric Assay via DNPH Derivatization
| Parameter | Exemplary Value |
|---|---|
| Derivatizing Reagent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Wavelength of Max. Absorbance (λmax) | ~360-420 nm (in basic medium) |
| Molar Absorptivity (ε) | Typically > 20,000 L mol⁻¹ cm⁻¹ |
| Linear Range | Low to mid µM concentrations |
Fluorometric Assays:
Fluorometric assays are generally more sensitive than spectrophotometric methods. While the target compound itself may not be sufficiently fluorescent, highly sensitive assays can be developed by reacting the aldehyde group with a fluorogenic reagent. sigmaaldrich.com These reagents are typically non-fluorescent or weakly fluorescent but react specifically with aldehydes to form a highly fluorescent product. abcam.com
The increase in fluorescence intensity, measured at the product's specific excitation and emission wavelengths, is directly proportional to the aldehyde concentration. rsc.org This approach allows for detection at very low levels, often in the nanomolar range, making it ideal for trace analysis. sigmaaldrich.com
Table 5: Potential Parameters for a Fluorometric Assay
| Parameter | Exemplary Value |
|---|---|
| Fluorogenic Reagent | Proprietary dye that reacts with aldehydes |
| Excitation Wavelength (λex) | ~365 nm. sigmaaldrich.com |
| Emission Wavelength (λem) | ~435 nm. sigmaaldrich.com |
| Limit of Detection (LOD) | Low nanomolar (nM) range. abcam.com |
| Assay Format | 96-well or 384-well microplate format for high-throughput screening |
Future Directions and Emerging Research Avenues for 4 Methoxy 3 2 Methoxyphenoxy Methyl Benzaldehyde
Exploration of Unconventional Synthetic Pathways for 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
The conventional synthesis of diaryl ethers often involves nucleophilic aromatic substitution (Williamson ether synthesis), which can be limited by harsh conditions and substrate scope. Future research is poised to move beyond these traditional methods, venturing into more efficient, selective, and environmentally benign synthetic routes.
Green Chemistry and Catalysis: The principles of green chemistry are increasingly guiding synthetic endeavors. rjpn.orgmisericordia.edu For the synthesis of this compound, this could involve microwave-assisted synthesis to reduce reaction times or the development of solvent-free reaction conditions. rjpn.orgnih.gov The use of recyclable, solid-supported catalysts, such as gold nanoparticles on mesoporous supports, presents a promising avenue for cleaner production pathways. acs.orgqualitas1998.net
Cross-Coupling Methodologies: Modern organometallic catalysis offers powerful tools for constructing the core diaryl ether bond. Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper catalysts, are at the forefront of C-O bond formation. longdom.orgresearchgate.netnih.gov Future investigations could focus on adapting protocols like the Buchwald-Hartwig or Ullmann-type couplings, which are known for their high functional group tolerance and applicability to complex molecules. wikipedia.org The development of novel ligands and catalyst systems that can operate under milder conditions with lower catalyst loadings remains a key objective. nih.govnih.gov
C-H Functionalization: A paradigm shift in synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govnih.gov An unconventional and highly efficient approach would be the direct, regioselective coupling of a 2-methoxyphenol equivalent to the C-H bond at the 3-position of a 4-methoxybenzyl precursor. This strategy, while challenging, would significantly shorten the synthetic sequence by eliminating the need for pre-functionalized starting materials. nih.govresearchgate.net
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Primary Research Challenge |
| Microwave-Assisted Synthesis | Phase-Transfer Catalyst | Rapid reaction times, improved yields. rjpn.org | Optimization of microwave parameters for scalability. |
| Solvent-Free Oxidation | N-Heterocyclic Carbenes | Reduced environmental waste, atom economy. misericordia.edu | Catalyst stability and recovery. |
| Palladium-Catalyzed C-O Coupling | Pd(OAc)2 / Biaryl Phosphine (B1218219) Ligands | High functional group tolerance, broad substrate scope. nih.gov | Ligand design for sterically hindered substrates. |
| Copper-Catalyzed C-O Coupling | CuI / Phenanthroline Ligands | Lower cost compared to palladium, effectiveness for aryl chlorides. longdom.org | Often requires higher temperatures and catalyst loadings. |
| Direct C-H Arylation | [Rh(III)] or [Ir(III)] Complexes | Step-economy, reduced pre-functionalization. nih.govacs.org | Achieving high regioselectivity on the benzaldehyde (B42025) ring. |
Novel Derivatization Strategies for Enhancing Specific Research Applications of this compound
The true value of a scaffold molecule like this compound is realized through its derivatization into a library of compounds with diverse functionalities. Future research will undoubtedly focus on leveraging its reactive aldehyde group and aromatic rings for novel applications.
Transformations of the Aldehyde Group: The aldehyde is a versatile functional handle for a multitude of chemical transformations.
Reductive Amination: Conversion to secondary amines can introduce new biological interaction sites or serve as precursors for complex heterocyclic structures. researchgate.net
Oxidation: Oxidation to the corresponding carboxylic acid would yield a derivative suitable for forming esters and amides, potentially for creating new bioactive molecules or polymer building blocks. researchgate.net
Condensation Reactions: Claisen-Schmidt and similar condensation reactions can be used to synthesize chalcone-like structures, which are known for their broad range of biological activities and applications in materials science. nih.govresearchgate.net
Functionalized Ionic Liquids: The aldehyde can be incorporated into ionic liquid structures, creating task-specific solvents or materials with unique properties. researchgate.net
Functionalization of the Aromatic Rings: The two phenyl rings offer sites for further substitution to fine-tune the molecule's electronic and steric properties.
Electrophilic Aromatic Substitution: Standard reactions like nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups that modulate properties such as solubility, reactivity, and biological target affinity.
Directed C-H Functionalization: Using the existing ether or aldehyde functionalities as directing groups, transition-metal catalysis can enable precise installation of substituents at specific ortho-positions, offering a powerful tool for creating complex substitution patterns not easily accessible through classical methods. nih.govresearchgate.net
Table 2 outlines potential derivatization pathways and their target applications.
| Derivatization Reaction | Target Functional Group | Potential Application Area | Key Reagents/Catalysts |
| Oxidation | Carboxylic Acid | Medicinal Chemistry (Prodrugs), Polymer Science. researchgate.net | H2O2/KOH researchgate.net |
| Reductive Amination | Secondary/Tertiary Amine | Pharmaceutical Scaffolds, Ligand Synthesis. researchgate.net | NaBH4, Primary/Secondary Amine researchgate.net |
| Knoevenagel Condensation | α,β-Unsaturated Carbonyl | Optical Materials, Biological Probes. | Active Methylene Compounds, Base |
| Azide Introduction & Click Chemistry | Triazole | Bioconjugation, Materials Science (Fluorophores). beilstein-journals.org | NaN3, followed by Cu(I)-catalyzed cycloaddition. beilstein-journals.org |
| Ortho-Halogenation (C-H Activation) | Bromo/Chloro-Aryl | Synthetic Intermediate for Cross-Coupling. acs.org | Pd(OAc)2, N-Halosuccinimide. acs.org |
Integration of this compound into Multidisciplinary Research Platforms
The structural motifs within this compound—a diaryl ether and a functionalized benzaldehyde—are prevalent in molecules spanning numerous scientific fields. This positions the compound and its future derivatives as valuable tools for interdisciplinary research.
Medicinal Chemistry and Chemical Biology: Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including inhibitory effects on enzymes like aldose reductase. researchgate.net The diaryl ether core is a key feature in many bioactive natural products and pharmaceuticals. Future research could explore derivatives of this compound as potential inhibitors for specific enzyme targets, such as aldehyde dehydrogenases (ALDH), which are implicated in cancer. mdpi.com Furthermore, functionalized derivatives could be developed as molecular probes to study biological processes or as ligands for surface plasmon resonance (SPR) studies to investigate carbohydrate-protein interactions. nih.govnih.gov
Materials Science and Polymer Chemistry: Aromatic aldehydes are valuable precursors for a variety of materials. Derivatives of this compound could be incorporated into novel polymers, potentially leading to materials with enhanced thermal stability or specific optical properties. researchgate.net The diaryl ether linkage can impart flexibility into polymer chains. Functionalization with fluorophores or phosphorescent groups could lead to new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). beilstein-journals.org Lignin-derived phenolic compounds, which share structural similarities, are already being explored for creating bio-based polyurethanes, suggesting a role for this molecule in sustainable polymer development. mdpi.com
Agrochemical Research: The phenolic ether structure is found in various pesticides and herbicides. orientjchem.org Screening of a library of derivatives of this compound could lead to the discovery of new compounds with potential applications in crop protection.
Challenges and Opportunities in the Academic Research Landscape of this compound
While the future research avenues are promising, they are not without challenges. The primary hurdle is the current lack of dedicated research on this specific molecule, meaning initial explorations will be foundational.
Challenges:
Selective Synthesis: Achieving high regioselectivity during the synthesis and derivatization of this polyfunctional molecule will be a significant challenge. For instance, selective functionalization of one aromatic ring over the other requires sophisticated catalytic systems. nih.gov
Scalability: Developing synthetic routes that are not only efficient but also scalable is crucial for enabling broader studies and potential commercial applications. Green chemistry approaches often face scalability challenges. nih.gov
Catalyst Cost and Toxicity: The reliance on precious metal catalysts like palladium and rhodium for advanced synthetic transformations presents cost and sustainability concerns, particularly regarding trace metal contamination in pharmaceutical applications. wikipedia.org
Opportunities:
Fundamental Research: The compound serves as an excellent model system for studying advanced catalytic methods, such as C-O cross-coupling and directed C-H functionalization.
Novel Scaffolds: As a relatively unexplored molecule, it offers a unique scaffold for building novel chemical entities, potentially leading to discoveries in medicine and materials science with new intellectual property.
Collaborative Science: The multidisciplinary potential of this compound provides a fertile ground for collaboration between synthetic chemists, biologists, materials scientists, and chemical engineers to accelerate discovery.
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions between 4-methoxybenzaldehyde derivatives and 2-methoxyphenoxy methyl intermediates. A validated approach involves:
- Step 1: Reacting 2-methoxyphenol with a chloromethylating agent (e.g., chloromethyl methyl ether) to form the 2-methoxyphenoxymethyl intermediate.
- Step 2: Condensing this intermediate with 4-hydroxy-3-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aldehyde group .
Optimization Tips: - Use NMR monitoring (e.g., tracking aldehyde proton signals at δ ~10 ppm) to confirm reaction progress .
- Adjust solvent polarity (e.g., acetone vs. ethanol) to improve yield and purity .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
Methodological Answer:
- Purity Analysis:
- HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to achieve baseline separation .
- TLC using dichloromethane as the eluent, visualized under UV light (Rf ≈ 0.5) .
- Structural Confirmation:
Advanced Research Questions
Q. How does the compound’s crystallographic structure influence its reactivity in medicinal chemistry applications?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:
- Key Structural Features:
- Dihedral angles between the benzaldehyde and 2-methoxyphenoxy groups (~45–60°), influencing steric hindrance during reactions .
- Hydrogen bonding between the aldehyde oxygen and methoxy groups stabilizes the crystal lattice .
Implications:
- Reduced reactivity in nucleophilic additions due to steric shielding of the aldehyde group.
- Enhanced stability in protic solvents, making it suitable for slow-release drug formulations .
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
Methodological Answer:
- Step 1: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify reactive sites .
- Step 2: Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to predict solubility and membrane permeability .
- Step 3: Validate predictions with SAR studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
